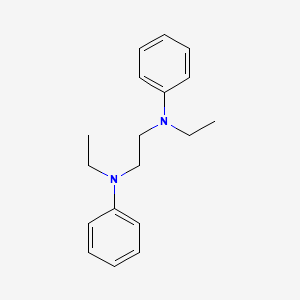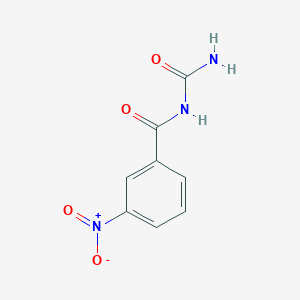
2-amino-4,5-dibromo-3,6-dimethyl-benzoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-4,5-dibromo-3,6-dimethyl-benzoic acid is an organic compound with the molecular formula C9H9Br2NO2 and a molecular weight of 322.986 g/mol . This compound is characterized by the presence of two bromine atoms, an amino group, and a carboxylic acid group attached to a benzene ring. It is a rare and unique chemical often used in early discovery research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the desired positions .
Industrial Production Methods
the general approach would involve large-scale bromination and amination processes, with careful control of reaction conditions to maintain product purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
2-amino-4,5-dibromo-3,6-dimethyl-benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, while reduction can convert the carboxylic acid group to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or nitric acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids.
Major Products
Substitution: Formation of derivatives with different functional groups.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohols or amines.
Coupling: Formation of biaryl compounds.
Aplicaciones Científicas De Investigación
2-amino-4,5-dibromo-3,6-dimethyl-benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-amino-4,5-dibromo-3,6-dimethyl-benzoic acid involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the bromine atoms can participate in halogen bonding. These interactions can influence the compound’s reactivity and its ability to bind to specific targets, such as enzymes or receptors .
Comparación Con Compuestos Similares
Similar Compounds
- 2-amino-3,6-dimethyl-5-nitro-benzoic acid
- 3,5-dibromo-2-((carboxymethyl)amino)benzoic acid
- 4-(5-bromo-2-imino-4,6-dioxohexahydro-5-pyrimidinyl)methyl)benzoic acid
Uniqueness
2-amino-4,5-dibromo-3,6-dimethyl-benzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. The presence of both bromine atoms and an amino group allows for diverse chemical transformations and applications .
Propiedades
Número CAS |
65818-99-7 |
|---|---|
Fórmula molecular |
C9H9Br2NO2 |
Peso molecular |
322.98 g/mol |
Nombre IUPAC |
2-amino-4,5-dibromo-3,6-dimethylbenzoic acid |
InChI |
InChI=1S/C9H9Br2NO2/c1-3-5(9(13)14)8(12)4(2)7(11)6(3)10/h12H2,1-2H3,(H,13,14) |
Clave InChI |
GFWRZNKCPRDTHR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1Br)Br)C)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![10,13-dimethyl-17-(6-methylheptan-2-yl)-3-propoxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B11968608.png)
![4-{[(E)-(2-bromophenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11968610.png)

![3-cyclohexyl-4-[(2,6-dichlorobenzylidene)amino]-1H-1,2,4-triazole-5-thione](/img/structure/B11968614.png)
![3-{(5Z)-5-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B11968618.png)


![5-[(2E)-2-butenylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B11968647.png)

![(5Z)-2-(2,6-Dimethyl-4-morpholinyl)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-1,3-thiazol-4(5H)-one](/img/structure/B11968651.png)
